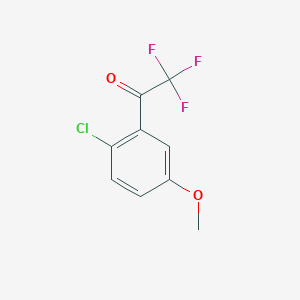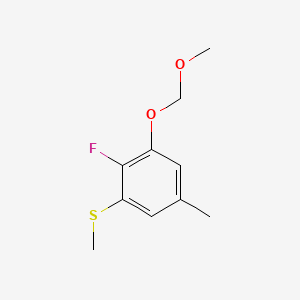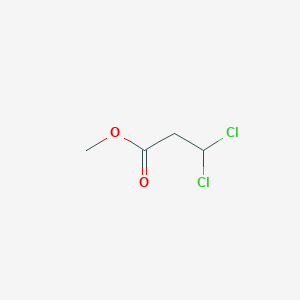
Methyl 3,3-dichloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3-dichloropropanoate is an organic compound with the molecular formula C4H6Cl2O2. It is a methyl ester derivative of 3,3-dichloropropanoic acid. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3,3-dichloropropanoate can be synthesized through the esterification of 3,3-dichloropropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,3-dichloropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed to produce 3,3-dichloropropanoic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form 3,3-dichloropropanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Catalysts: Sulfuric acid, hydrochloric acid
Reducing Agents: Lithium aluminum hydride
Major Products Formed
3,3-Dichloropropanoic acid: Formed through hydrolysis
3,3-Dichloropropanol: Formed through reduction
Substituted derivatives: Formed through nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Methyl 3,3-dichloropropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 3,3-dichloropropanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by other nucleophiles, resulting in the formation of new chemical bonds. This reactivity makes it a valuable compound in various chemical synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3-dichloropropanoate
- Methyl 3,3-dichloropropenoate
- Ethyl 3,3-dichloropropanoate
Uniqueness
Methyl 3,3-dichloropropanoate is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms on the same carbon atom makes it highly reactive towards nucleophiles, allowing for a wide range of chemical transformations. This distinguishes it from other similar compounds that may have different substitution patterns or reactivity profiles.
Eigenschaften
CAS-Nummer |
817-77-6 |
|---|---|
Molekularformel |
C4H6Cl2O2 |
Molekulargewicht |
156.99 g/mol |
IUPAC-Name |
methyl 3,3-dichloropropanoate |
InChI |
InChI=1S/C4H6Cl2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3 |
InChI-Schlüssel |
WGVLOKHINHKFDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



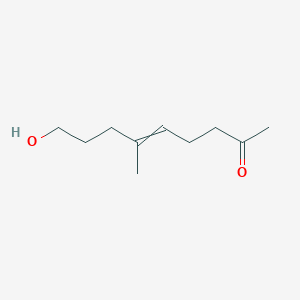

![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)

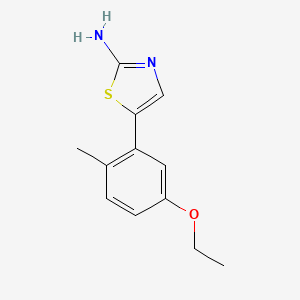
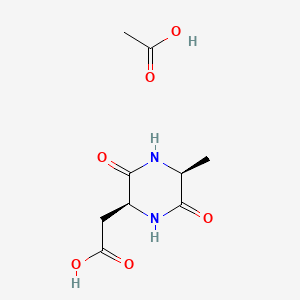
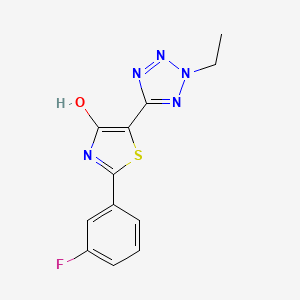
![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
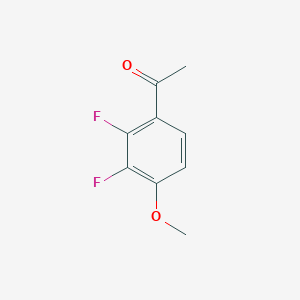
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
